(4-Methyl-2-thienyl)phenylmethanone
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Overview
Description
(4-Methylthiophen-2-yl)(phenyl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-2-yl)(phenyl)methanone typically involves the reaction of 4-methylthiophene-2-carboxylic acid with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of (4-Methylthiophen-2-yl)(phenyl)methanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiophen-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-Methylthiophen-2-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (4-Methylthiophen-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-Methylthiophen-2-yl)(phenyl)methanone: Similar structure but with a methyl group at the 5-position instead of the 4-position.
(4-Methylthiophen-2-yl)(morpholino)methanone: Contains a morpholine group instead of a phenyl group
Uniqueness
(4-Methylthiophen-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group and the methyl group at the 4-position of the thiophene ring can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
56004-63-8 |
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Molecular Formula |
C12H10OS |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
(4-methylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H10OS/c1-9-7-11(14-8-9)12(13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
UBERVPOOPNESEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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